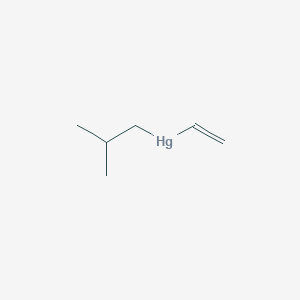
Ethenyl(2-methylpropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to an ethenyl group and a 2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with 2-methylpropylmagnesium bromide, followed by the addition of ethenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organomagnesium reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent safety protocols are implemented to handle the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The ethenyl and 2-methylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and organic acids, while reduction can produce elemental mercury and hydrocarbons.
Scientific Research Applications
Ethenyl(2-methylpropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethenyl(2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antibacterial applications.
Uniqueness
Ethenyl(2-methylpropyl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds. Its combination of ethenyl and 2-methylpropyl groups allows for targeted chemical modifications and specialized uses in research and industry.
Properties
CAS No. |
78226-08-1 |
|---|---|
Molecular Formula |
C6H12Hg |
Molecular Weight |
284.75 g/mol |
IUPAC Name |
ethenyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H3.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H,2H2; |
InChI Key |
IOJAZOJKAJEWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Hg]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















